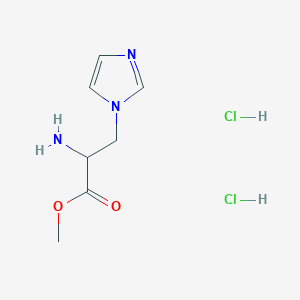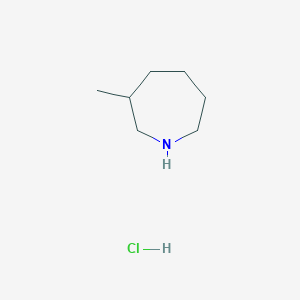
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile (TPMPC) is a heterocyclic compound belonging to the family of pyridine-2-carbonitrile derivatives. It is a colorless liquid at room temperature, with a molecular formula of C10H7F3NS and a molecular weight of 216.23 g/mol. TPMPC is a versatile and important building block in the synthesis of various organic compounds, and has been widely used in the pharmaceutical and agricultural industries.
Mécanisme D'action
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile is a versatile compound and its mechanism of action depends on the application. In medicinal chemistry, it can act as a ligand to form coordination compounds, which can bind to various biological molecules and modulate their activity. In organic synthesis, it can act as a catalyst to promote the formation of desired products.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects. However, it is expected to have similar effects to other pyridine-2-carbonitrile derivatives, which have been reported to have anti-inflammatory, antimicrobial, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and commercially available compound, and its synthesis is relatively straightforward. It is also a versatile compound, with potential applications in medicinal chemistry and organic synthesis. However, it is a relatively unstable compound, and its reaction with other compounds should be carefully monitored.
Orientations Futures
Given its potential applications in medicinal chemistry and organic synthesis, there are several potential future directions for research on 3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile. These include further studies on its mechanism of action, its biochemical and physiological effects, and the development of new synthetic methods for its use in the synthesis of bioactive compounds. Additionally, research could be conducted to explore its potential applications in other fields, such as materials science and nanotechnology.
Applications De Recherche Scientifique
3-(p-Tolylsulfanyl)-5-(trifluoromethyl)pyridine-2-carbonitrile has been widely used in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of various bioactive compounds, such as anti-tubercular agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a ligand for the synthesis of coordination compounds, and as a catalyst for the synthesis of organic compounds.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCWKZNZRNWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)
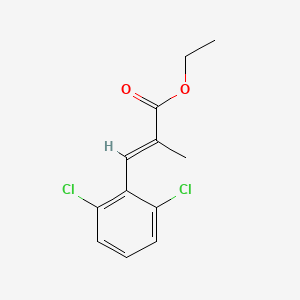
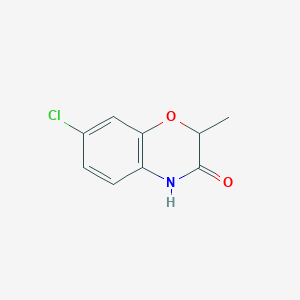


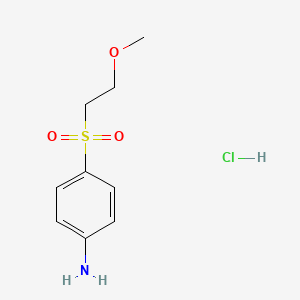
![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
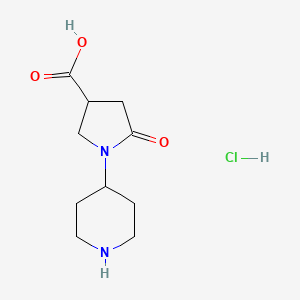
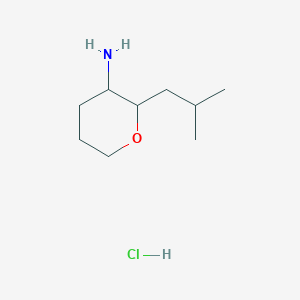
![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)
